molecular formula C16H14O7 B123099 (2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone CAS No. 70411-27-7

(2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone

Cat. No. B123099
CAS RN: 70411-27-7
M. Wt: 318.28 g/mol
InChI Key: KQNGHARGJDXHKF-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its molecular formula, structure, and the type of functional groups present. It may also include information about where it is commonly found or produced and its uses.



Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve multiple steps, each with specific reactants and conditions.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds present.



Chemical Reactions Analysis

Chemical reactions analysis would involve studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or where it is a product (what reactants are needed to produce it).



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can give insights into how the compound behaves under different conditions.


Scientific Research Applications

Allelopathic Effects

  • Isoflavanones, including compounds structurally similar to (2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone, have been studied for their allelopathic properties. Research on Desmodium uncinatum root exudate identified compounds that induce seed germination and inhibit radical growth, suggesting potential agricultural applications (Tsanuo et al., 2003).

Antimicrobial and Antioxidant Properties

  • Compounds structurally similar to (2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone have been identified in various plant species and are noted for their antimicrobial and antioxidant activities. For instance, Eriosema chinense has been found to be a rich source of such flavonoids, exhibiting strong antimicrobial activity against different types of bacteria and yeast (Thongnest et al., 2013).

Cytotoxic Activity

  • Studies on Mexican propolis have isolated flavonoids, including variants of (2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone, which displayed cytotoxicity against human pancreatic cancer cells. This suggests potential applications in cancer research and therapy (Li et al., 2010).

Anti-platelet Aggregation

  • Certain flavanones structurally related to (2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone have been identified in Muntingia calabura leaves, demonstrating significant anti-platelet aggregation activity. This indicates potential use in cardiovascular disease prevention or treatment (Chen et al., 2007).

Potential in Cancer Treatment

  • Research into synthesizing variants of flavanones like (2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone has shown that these compounds can have anti-cancer properties, especially against cervical and colon cancer cells (Matsjeh et al., 2017).

Photoreactivity

  • The photoreactions of flavanones like 5,7-dimethyl-4′-methoxyflavanone, a structurally related compound, have been studied, revealing interesting reactions under different conditions that could have implications in chemical synthesis and photodynamic therapy (Nakashima et al., 1976).

Safety And Hazards

Safety and hazard information typically comes from material safety data sheets (MSDS), which provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.


Future Directions

Future directions could involve potential applications of the compound that have not yet been fully explored, or new methods of synthesizing the compound more efficiently, or with fewer byproducts.


properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNGHARGJDXHKF-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone
Reactant of Route 2
Reactant of Route 2
(2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone
Reactant of Route 3
Reactant of Route 3
(2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone
Reactant of Route 4
(2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone
Reactant of Route 5
Reactant of Route 5
(2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone
Reactant of Route 6
Reactant of Route 6
(2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.